molecular formula C13H24N2O2 B7903193 tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B7903193
M. Wt: 240.34 g/mol
InChI Key: DZCWTVVWRRSCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-(aminomethyl)-5-azaspiro[25]octane-5-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the reaction of a suitable amine with a spirocyclic ketone or aldehyde under reductive amination conditions. The tert-butyl ester group can be introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure imparts unique steric and electronic properties that are valuable in the design of new materials and catalysts.

Biology

In biological research, this compound can be used as a scaffold for the development of bioactive molecules. Its structural features make it a suitable candidate for the design of enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound may find applications in the development of new materials with unique mechanical or chemical properties. Its spirocyclic structure can contribute to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-aminomethyl-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

Uniqueness

tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate is unique due to its specific spirocyclic structure and the position of the functional groups. This structural arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10(8-14)13(9-15)5-6-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCWTVVWRRSCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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